molecular formula C11H14N2O2S2 B2625723 3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 733015-20-8

3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2625723
CAS RN: 733015-20-8
M. Wt: 270.37
InChI Key: PIOFDWSEMKVXDU-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” belongs to the class of thienopyrimidinones. Thienopyrimidinones are heterocyclic compounds that contain a pyrimidine ring fused to a thiophene ring . They have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thienopyrimidinone core, with various substituents at the 3, 5, and 6 positions. The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Thienopyrimidinones can undergo various chemical reactions depending on the substituents present. For example, they can participate in cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as solubility, melting point, and boiling point would be determined experimentally .

Scientific Research Applications

Synthesis and Antitumor Activity

Thieno[2,3-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their antitumor activities. A series of compounds were prepared, and most exhibited potent anticancer activity against various human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma). Some compounds demonstrated growth inhibition comparable to doxorubicin, a known anticancer drug (Hafez & El-Gazzar, 2017).

Analgesic and Anti-inflammatory Applications

2-Methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and assessed for analgesic, anti-inflammatory, and ulcerogenic index activities. One compound, AS2, demonstrated potent analgesic and anti-inflammatory activities and had a mild ulcerogenic potential, suggesting potential medical applications (Alagarsamy et al., 2007).

Heterocyclic System Synthesis

Several thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline, and carbamate derivatives have been synthesized, elucidated by spectral data and chemical transportation. This research expands the chemical diversity of heterocyclic systems, which can have various applications in material science and pharmaceuticals (Abdelriheem et al., 2015).

Mechanism of Action

The mechanism of action of thienopyrimidinones would depend on their specific biological target. Some thienopyrimidinones have been studied for their anticancer activity, where they may act by inhibiting certain kinases .

Future Directions

Thienopyrimidinones are an active area of research due to their potential biological activities. Future research could involve the synthesis of new derivatives, investigation of their biological activities, and development of potential therapeutic applications .

properties

IUPAC Name

3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c1-6-7(2)17-9-8(6)10(14)13(4-5-15-3)11(16)12-9/h4-5H2,1-3H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOFDWSEMKVXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

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